1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine
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Overview
Description
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is a heterocyclic compound that features a unique structure combining pyrano and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-11-7-3-4-12-5-6(7)10-8(11)9/h2-5H2,1H3,(H2,9,10) |
InChI Key |
NKAUULAQILBCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(COCC2)N=C1N |
Origin of Product |
United States |
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